molecular formula C15H17N7O2S B2471993 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421496-66-3

6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

カタログ番号: B2471993
CAS番号: 1421496-66-3
分子量: 359.41
InChIキー: XDSUPJOGJKZDBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((1-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a structurally complex small molecule featuring a nicotinonitrile core substituted with a piperidine-linked tetrazole-thioacetyl moiety. The piperidine ring enhances conformational flexibility, while the nitrile group may contribute to electrophilic reactivity or binding interactions.

特性

IUPAC Name

6-[1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-21-15(18-19-20-21)25-10-14(23)22-6-4-12(5-7-22)24-13-3-2-11(8-16)9-17-13/h2-3,9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSUPJOGJKZDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-tetrazol-5-yl moiety, which is a common structural motif in many bioactive compounds.

Biochemical Pathways

Compounds containing a 1-methyl-1h-tetrazol-5-yl group have been reported to be involved in various biological processes. More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

The presence of the 1-methyl-1H-tetrazol-5-yl group and the piperidin-4-yl group might influence its absorption and distribution profiles. Further pharmacokinetic studies are needed to understand the bioavailability of this compound.

生物活性

The compound 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Often associated with pharmacological properties.
  • Nicotinonitrile group : Imparts additional biological relevance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including those similar to our compound of interest. For instance, a related tetrazole derivative demonstrated significant antibacterial activity against various strains of Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. The most susceptible strain was identified as S. epidermidis T 5501 851/19, which had an MIC of only 2 µg/mL when treated with the compound .

Table 1: Antimicrobial Activity of Related Tetrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. epidermidis4
Compound BS. aureus16
Compound CS. epidermidis T 5501 851/192

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of tetrazole derivatives against human cancer cell lines. For example, a related study showed that certain tetrazole compounds exhibited low cytotoxicity against normal cell lines while maintaining significant activity against cancerous cells . This selective toxicity is crucial for developing therapeutic agents that minimize harm to healthy tissues.

Structure-Activity Relationship (SAR)

The biological activity of compounds like 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile can be influenced by their structural features. The presence of specific functional groups, such as the tetrazole and piperidine, can enhance their interaction with biological targets, leading to improved efficacy .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study reported that a series of tetrazole derivatives showed promising results against hospital-acquired infections, suggesting that modifications in their chemical structure could lead to more potent antimicrobial agents.
  • Cytotoxicity Profiles : Research on various piperidine derivatives indicated that modifications in the side chains significantly affected their cytotoxicity against different cancer cell lines, highlighting the importance of SAR in drug development.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of nicotinonitrile derivatives. Three analogs synthesized in a 2015 study (Molecules, 20: 822–838) serve as key comparators:

  • 5a: 6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile
  • 5b: 6-(5-Bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile
  • 5c: 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile

Structural and Functional Differences

Compound Key Substituents Potential Advantages/Limitations
Target Compound Tetrazole-thioacetyl-piperidine Enhanced metabolic stability (tetrazole), flexible binding (piperidine), moderate polarity
5a 2-Oxopropylthio Simpler synthesis, but oxo group may reduce stability under physiological conditions
5b 2-Oxo-2-phenylethylsulfanyl Increased lipophilicity (phenyl group), potential for off-target interactions
5c Methylthio Minimal steric hindrance, but limited hydrogen-bonding capacity

Key Findings from Analog Studies

Synthetic Accessibility :

  • The target compound’s synthesis is more complex due to the tetrazole and piperidine moieties, requiring multi-step functionalization. In contrast, analogs 5a–5c were synthesized via straightforward nucleophilic substitution or thioether formation .
  • The tetrazole group in the target compound likely necessitates protection/deprotection strategies, increasing production costs.

Physicochemical Properties :

  • The tetrazole-thioacetyl-piperidine chain in the target compound introduces higher polarity (predicted LogP ~2.1) compared to 5a (LogP ~3.5) and 5b (LogP ~4.2) . This may improve aqueous solubility but reduce membrane permeability.
  • The methylthio group in 5c results in the lowest molecular weight (MW: ~345 g/mol) versus the target compound (MW: ~415 g/mol).

Biological Interactions :

  • The tetrazole group’s nitrogen-rich structure in the target compound could enhance binding to kinases or proteases via dipole interactions, whereas 5a–5c lack this feature.
  • The bromobenzofuran moiety in 5a–5c (absent in the target) may confer π-π stacking with aromatic residues in target proteins but increases halogen-related toxicity risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。